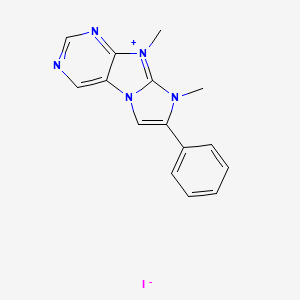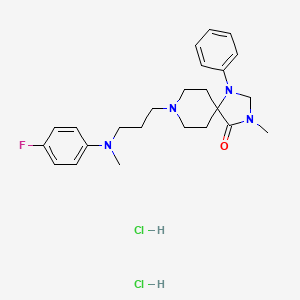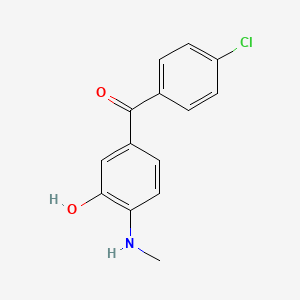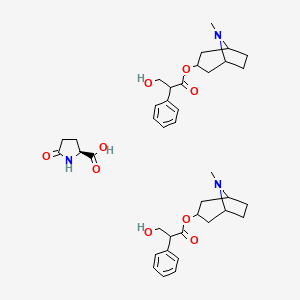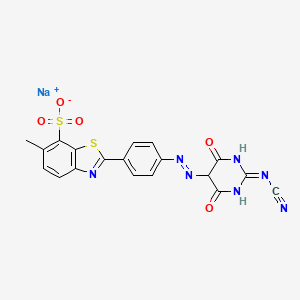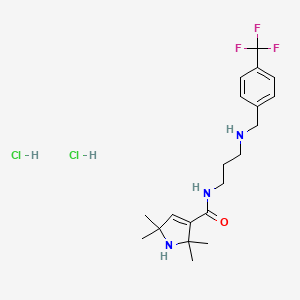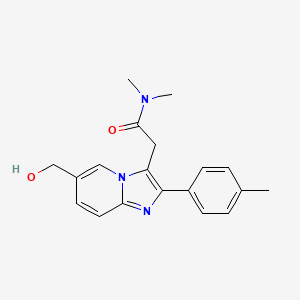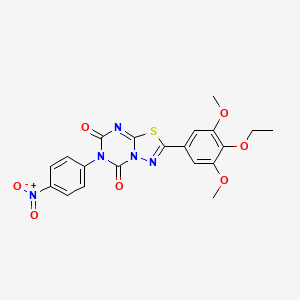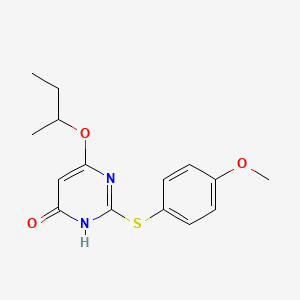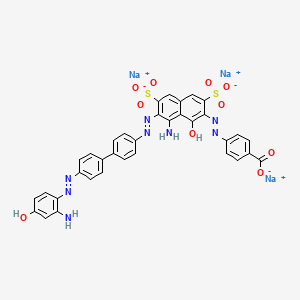
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- is a chemical compound known for its unique structure and properties It belongs to the class of phenoselenazines, which are heterocyclic compounds containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- typically involves the reaction of a phenoselenazine derivative with a propanone derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is achieved through techniques like distillation, crystallization, or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenide derivatives. Substitution reactions can result in various substituted phenoselenazine compounds .
Scientific Research Applications
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-: A similar compound with a sulfur atom instead of selenium, known for its use in pharmaceuticals.
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride: Another related compound with a naphthalene ring, used in organic synthesis.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: A compound with a similar dimethylamino propyl group, used in various chemical applications.
Uniqueness
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant and anticancer activities, making this compound particularly valuable in scientific research and potential therapeutic applications .
Properties
CAS No. |
2934-35-2 |
|---|---|
Molecular Formula |
C20H24N2OSe |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenoselenazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OSe/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI Key |
YTAWSMOUGBFLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)[Se]C3=CC=CC=C3N2CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


